2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine
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Overview
Description
2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine is a heterocyclic compound that features a pyridine ring substituted with fluorenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Scientific Research Applications
2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-2-yl)aryl-1H-benzimidazole: Similar in structure but contains a benzimidazole moiety.
2,7-bis(1H-benzimidazol-2-yl)aryl-9H-fluorene: Contains two benzimidazole units linked to a fluorene core.
Uniqueness
2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Properties
CAS No. |
62953-38-2 |
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Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C30H21N/c1-3-9-21(10-4-1)25-19-29(22-11-5-2-6-12-22)31-30(20-25)24-15-16-28-26(18-24)17-23-13-7-8-14-27(23)28/h1-16,18-20H,17H2 |
InChI Key |
GYFHCNRWTNTUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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